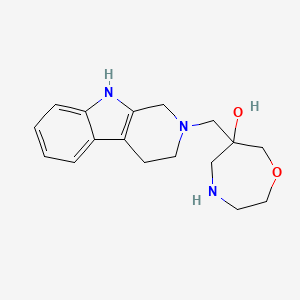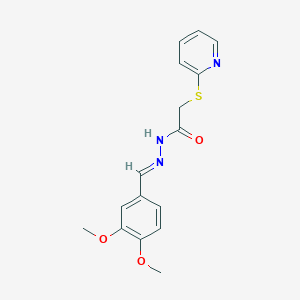![molecular formula C23H25N3O2 B5550585 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The compound is typically synthesized through a one-pot reaction process involving multiple steps that ensure the formation of the target heterocyclic compound. The synthesis involves various spectroscopic techniques for characterization, such as FT-IR, NMR, and Mass spectroscopies, alongside single-crystal X-ray diffraction methods to confirm the structure and composition of the final product (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Molecular Structure Analysis The molecular geometry of such compounds is typically determined using X-ray structure determination and optimized through density functional theory (DFT) methods. The optimized structure helps in understanding geometric parameters, vibrational wavenumbers, and chemical shifts of the molecule. Theoretical calculations like molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analyses provide insight into the electronic properties of the molecule (Özdemir et al., 2015).
Chemical Reactions and Properties The compound’s reactivity can be illustrated through its rearrangement reactions, interaction with nucleophiles, and transformation into other chemical structures under specific conditions. These reactions are pivotal in exploring the compound's utility in synthesizing other derivatives and understanding its chemical behavior (Strah, Svete, & Stanovnik, 1996).
科学的研究の応用
Synthesis and Molecular Applications : The chemical structure of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol suggests its potential use in synthesizing novel pyridine and fused pyridine derivatives. These derivatives demonstrate moderate to good binding energies when screened against target proteins like GlcN-6-P synthase, indicating their potential in drug design and molecular docking studies. The antimicrobial and antioxidant activities of these compounds further underscore their significance in medicinal chemistry and pharmacology (Flefel et al., 2018).
Antimicrobial and Insecticidal Potential : The structure has been utilized in the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing the compound's versatility. These synthesized compounds exhibit notable insecticidal and antimicrobial properties, highlighting their potential in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Lanthanoid Chelates Research : Studies involving 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, a compound closely related to the chemical structure , have contributed significantly to our understanding of lanthanoid chelates. These studies explore the phenomenon of hypersensitivity in electronic spectra, which is crucial for applications in materials science and luminescence (Roy & Nag, 1978).
Treatment of Idiopathic Pulmonary Fibrosis : The compound's structure has been pivotal in the diastereoselective synthesis of potential therapeutic agents for idiopathic pulmonary fibrosis treatment. These agents are currently undergoing clinical trials, underscoring the compound's significance in developing new treatments for respiratory conditions (Anderson et al., 2016).
Cancer Research and Chemotherapy : Derivatives of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one, related to the compound of interest, have been synthesized and tested for their cytotoxic activity against human leukemia cells. These studies offer insights into the compound's potential use in cancer research and the development of new chemotherapeutic agents (Asegbeloyin et al., 2014).
将来の方向性
特性
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-6-4-5-7-21(16)23(28)12-13-25(15-23)22(27)19-8-10-20(11-9-19)26-18(3)14-17(2)24-26/h4-11,14,28H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFIKBXNZWKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)C(=O)C3=CC=C(C=C3)N4C(=CC(=N4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)


![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)